![molecular formula C17H21P B6305453 S(+)-(2-Methylbutyl)diphenylphosphine, 95% CAS No. 53531-21-8](/img/structure/B6305453.png)
S(+)-(2-Methylbutyl)diphenylphosphine, 95%
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Overview
Description
S(+)-(2-Methylbutyl)diphenylphosphine, 95% (SMBDPP) is an organophosphine compound commonly used as a ligand in organometallic chemistry. It is also used as a catalyst in a variety of reactions such as Heck coupling, Suzuki coupling, and allylic substitution. SMBDPP has a wide range of applications in both academic and industrial research due to its ability to bind to transition metals and its ability to stabilize reactive species.
Scientific Research Applications
S(+)-(2-Methylbutyl)diphenylphosphine, 95% has been used in a variety of scientific research applications, including the synthesis of organic molecules, the preparation of metal complexes, and the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
S(+)-(2-Methylbutyl)diphenylphosphine, 95% is a ligand that binds to transition metals, forming a complex. The ligand can form a variety of different types of complexes, depending on the metal and the reaction conditions. The ligand can also stabilize reactive species, allowing for a variety of different types of reactions to take place.
Biochemical and Physiological Effects
S(+)-(2-Methylbutyl)diphenylphosphine, 95% has been shown to have no adverse effects on human health. It is not toxic and has no known carcinogenic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using S(+)-(2-Methylbutyl)diphenylphosphine, 95% in laboratory experiments is its ability to bind to transition metals and stabilize reactive species. This allows for a variety of different types of reactions to take place. The main limitation of using S(+)-(2-Methylbutyl)diphenylphosphine, 95% is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
For research involving S(+)-(2-Methylbutyl)diphenylphosphine, 95% include its use in the synthesis of new organic molecules, the development of new catalysts, and the exploration of new reaction mechanisms. Additionally, further research could be done on the biochemical and physiological effects of S(+)-(2-Methylbutyl)diphenylphosphine, 95%, as well as its potential applications in the pharmaceutical and agrochemical industries. Finally, further research could be done on the solubility of S(+)-(2-Methylbutyl)diphenylphosphine, 95% in water and other solvents, as well as its ability to form complexes with various transition metals.
Synthesis Methods
S(+)-(2-Methylbutyl)diphenylphosphine, 95% can be synthesized by the reaction of methylbutyl alcohol and diphenylphosphine. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at a temperature of 80–90 °C and takes approximately 2–3 hours to complete.
properties
IUPAC Name |
[(2S)-2-methylbutyl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21P/c1-3-15(2)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZKKAJGEXZVQE-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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